6-Fluorobenzo[b]thiophene-2-carbaldehyde
Description
Significance of the Benzothiophene (B83047) Scaffold in Chemical Sciences and Medicinal Chemistry Research
The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in drug discovery and materials science. nih.govnih.gov Its structural rigidity, electron-rich nature, and ability to engage in various intermolecular interactions make it an ideal framework for designing molecules with specific biological targets. researchgate.netnih.gov The versatility of this scaffold is demonstrated by its presence in a wide array of approved pharmaceutical drugs. researchgate.netmdpi.com
Derivatives of benzo[b]thiophene have been shown to exhibit a remarkable spectrum of pharmacological activities. doaj.orgbldpharm.comresearchgate.net These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, among others. semanticscholar.orguokerbala.edu.iq This wide range of biological activities has cemented the benzothiophene moiety as a privileged structure in medicinal chemistry, continually prompting researchers to explore its potential in developing new therapeutic agents. nih.govmdpi.com
Table 1: Examples of Marketed Drugs Featuring the Benzothiophene Scaffold
| Drug Name | Therapeutic Application |
| Raloxifene | Osteoporosis and breast cancer treatment. researchgate.netresearchgate.net |
| Zileuton | Asthma treatment. researchgate.net |
| Sertaconazole | Antifungal agent. researchgate.netresearchgate.net |
| Benocyclidine (BTCP) | Research chemical with psychostimulant effects. nih.govresearchgate.net |
Research Context of Fluoro-substituted Benzo[b]thiophene Derivatives and Their Precursors
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to optimize molecular properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.
Strategic fluorination can lead to:
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation and increasing its half-life.
Improved Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate cell membranes, improving its bioavailability.
In the context of benzo[b]thiophenes, the introduction of a fluorine atom, as seen in 6-Fluorobenzo[b]thiophene-2-carbaldehyde, is a deliberate design choice aimed at leveraging these benefits. The position of the fluorine atom can significantly impact the molecule's properties, and researchers often synthesize a variety of positional isomers to identify the most promising candidates for further development. Fluorinated heterocycles, including fluorinated thiophenes and their benzo-analogues, are thus considered crucial building blocks in the creation of advanced materials and pharmaceuticals.
Overview of Current Research Trajectories Pertaining to this compound and its Analogues
While benzo[b]thiophene-2-carbaldehyde itself is a valuable intermediate in organic synthesis, bldpharm.com current research on its 6-fluoro analogue is primarily focused on using it as a precursor for more complex, biologically active molecules. The aldehyde functional group serves as a versatile handle for synthetic transformations, allowing for the construction of a diverse library of derivatives.
A significant research trajectory involves the conversion of this compound's parent acid, 6-fluorobenzo[b]thiophene-2-carboxylic acid, into various derivatives to explore their therapeutic potential. nih.gov For instance, a notable area of investigation is the synthesis of acylhydrazone derivatives. nih.gov In a recent study, 6-fluorobenzo[b]thiophene-2-carbohydrazide (derived from the corresponding carboxylic acid) was reacted with various aldehydes to produce a series of (E)-N'-benzylidene-6-fluorobenzo[b]thiophene-2-carbohydrazides. nih.gov
This line of research is aimed at discovering new antimicrobial agents. The combination of the 6-fluorobenzo[b]thiophene (B1319161) nucleus with the acylhydrazone functional group is a strategic approach to generate novel compounds for screening against multidrug-resistant bacteria, such as Staphylococcus aureus. nih.govuokerbala.edu.iq The research involves synthesizing a collection of these analogues with diverse substitutions to establish structure-activity relationships (SAR) and identify the most potent antibacterial candidates. nih.gov This highlights a clear trend where this compound and its immediate precursors are not the endpoint but rather critical starting materials for constructing potential new medicines. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDGBIIKCSDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264597 | |
| Record name | 6-Fluorobenzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212078-71-2 | |
| Record name | 6-Fluorobenzo[b]thiophene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212078-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorobenzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 6 Fluorobenzo B Thiophene 2 Carbaldehyde
Aldehyde Group Transformations of 6-Fluorobenzo[b]thiophene-2-carbaldehyde
The aldehyde functional group at the 2-position of the 6-fluorobenzo[b]thiophene (B1319161) core is a primary site for a variety of chemical modifications, allowing for the synthesis of a diverse array of derivatives.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid catalysis. ekb.egorientjchem.org The general structure of these Schiff bases involves the formation of a C=N double bond, replacing the C=O bond of the aldehyde.
Schiff bases derived from heterocyclic aldehydes are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. ekb.egijfans.org The imine linkage is crucial for their biological activity. Furthermore, these compounds can act as ligands to form stable complexes with transition metals, which may exhibit enhanced biological efficacy compared to the free ligands. ijfans.org
Table 1: Examples of Schiff Base Formation Reactions
| Amine Reactant | Resulting Schiff Base Structure (General) | Potential Applications |
|---|---|---|
| Aniline (B41778) | 6-fluoro-N-phenyl-1-(benzo[b]thiophen-2-yl)methanimine | Synthesis of antimicrobial agents |
| 4-Aminoantipyrine | N-((6-fluorobenzo[b]thiophen-2-yl)methylene)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Development of novel therapeutic compounds |
The carbaldehyde group of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.
Oxidation: Oxidation of the aldehyde to a carboxylic acid, 6-Fluorobenzo[b]thiophene-2-carboxylic acid, can be achieved using various oxidizing agents. bldpharm.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. A kinetic study on the oxidation of the related thiophene-2-carbaldehyde (B41791) has been reported using imidazolium (B1220033) dichromate. ijsrst.com
Reduction: Reduction of the aldehyde group to a primary alcohol, (6-Fluorobenzo[b]thiophen-2-yl)methanol, can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for derivatization, for instance, through esterification or etherification of the resulting alcohol. The oxidation of benzo[b]thiophen-2-ylmethanol is a known method to prepare the corresponding aldehyde. mdpi.com
The electrophilic carbon atom of the carbaldehyde group in this compound is susceptible to attack by various nucleophiles, leading to a range of condensation products. A common example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.net This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond.
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Product |
|---|---|
| Malononitrile (B47326) | 2-((6-fluorobenzo[b]thiophen-2-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-fluorobenzo[b]thiophen-2-yl)acrylate |
These condensation reactions are valuable for extending the carbon framework and introducing new functional groups, which can be further modified to generate complex molecular architectures.
Nucleophilic and Electrophilic Substitution on the Fluoro-benzothiophene Core
The benzothiophene (B83047) ring system can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The fluorine atom at the 6-position, being an electron-withdrawing group, will affect the electron density of the aromatic rings and thus the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups on the thiophene (B33073) ring can facilitate nucleophilic aromatic substitution. uoanbar.edu.iq The fluorine atom at the 6-position, along with the electron-withdrawing nature of the thiophene sulfur atom, may render the benzene (B151609) ring susceptible to nucleophilic attack, potentially leading to the displacement of the fluorine atom by strong nucleophiles under certain conditions. SNAr reactions on thiophene rings are known to proceed via a Meisenheimer adduct intermediate. nih.gov
Electrophilic Aromatic Substitution: Electrophilic substitution on the benzothiophene ring generally occurs on the electron-rich thiophene ring. However, the presence of the deactivating carbaldehyde group at the 2-position will direct incoming electrophiles to other positions. Theoretical studies on thiophene and thieno[2,3-b]thiophene (B1266192) indicate a preference for electrophilic attack at the α-carbon atom. researchgate.net For this compound, electrophilic substitution would likely occur at the 3-position of the thiophene ring or on the benzene ring, with the directing effects of both the fluorine and the fused thiophene ring influencing the outcome.
Cross-Coupling Reactions (e.g., Suzuki, Stille) Involving the Benzothiophene Scaffold
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.orguwindsor.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
To utilize this compound in such reactions, it would first need to be converted into a suitable substrate, for example, by introducing a halogen (e.g., bromine or iodine) onto the benzothiophene core. For instance, bromination of the benzothiophene ring would provide a handle for subsequent Suzuki or Stille coupling.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the benzothiophene scaffold.
Stille Coupling: Similarly, a halogenated this compound could be coupled with an organostannane reagent in a Stille reaction, catalyzed by a palladium complex. harvard.edu This reaction is known for its tolerance of a wide range of functional groups.
Advanced Derivatization for Combinatorial Libraries and Structure Elucidation
The versatile reactivity of this compound makes it an attractive scaffold for the generation of combinatorial libraries for drug discovery and material science applications. The aldehyde group serves as a key functional handle for diversification.
For instance, a library of Schiff bases can be readily synthesized by reacting the aldehyde with a diverse set of primary amines. ekb.eg Similarly, Knoevenagel condensation with a variety of active methylene compounds can generate a library of olefinic derivatives. Subsequent modifications of these initial products can further expand the chemical space. One example of derivatization is the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes to produce acylhydrazones, which have been screened for antimicrobial activity. nih.gov This highlights the potential for creating diverse libraries from the 6-fluorobenzo[b]thiophene core.
The systematic synthesis and characterization of these derivatives are crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological or material properties of these compounds.
Spectroscopic and Structural Elucidation in Research of 6 Fluorobenzo B Thiophene 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Fluorobenzo[b]thiophene-2-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, usually around 9-10 ppm. The protons on the benzothiophene (B83047) ring system would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 180-190 ppm. The fluorine-substituted carbon (C-6) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), with a large coupling constant. Other aromatic carbons would also show smaller couplings to the fluorine atom. Computational methods, often using Density Functional Theory (DFT), can be used in conjunction with experimental data to aid in the precise assignment of chemical shifts, especially in complex substituted systems. rsc.orgmdpi.com
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. This signal would be split into a multiplet due to couplings with adjacent aromatic protons.
Dynamic NMR experiments at variable temperatures can also be employed to study conformational changes or restricted rotation around single bonds, which can be observed through the broadening or splitting of NMR signals at low temperatures. mdpi.com
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) |
| Aromatic (C-H) | 7.0 - 8.5 | Multiplet (m) | |
| ¹³C | Carbonyl (C=O) | 180 - 190 | Singlet or Doublet (due to coupling) |
| Aromatic (C-F) | 160 - 170 | Doublet (d) | |
| Aromatic (C-H/C-C) | 110 - 150 | Multiplet (m) | |
| ¹⁹F | Aromatic (C-F) | -100 to -120 | Multiplet (m) |
Note: The table presents generalized expected values. Actual experimental values may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₅FOS), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) confirms the elemental composition and provides strong evidence for the compound's identity. This technique is superior to low-resolution mass spectrometry as it can distinguish between molecules that have the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the IR spectrum would display several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other key signals include the C-H stretching of the aldehyde proton (around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching bands (1450-1600 cm⁻¹), and a C-F stretching band. researchgate.net The precise position of these bands can provide insight into the electronic effects within the molecule.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H | Stretch | 2720, 2820 | Weak |
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
UV-Vis Spectroscopy and Photophysical Research of Analogues
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiophene core is known to be significantly more emissive than its constituent benzene and thiophene (B33073) parts. researchgate.net The fusion of the two rings creates a larger conjugated system that favorably alters the photophysical properties. researchgate.net
Research on benzothiophene derivatives shows that their optical properties are highly tunable through substitution. mdpi.com The introduction of electron-donating or electron-withdrawing groups can cause significant shifts in the maximum absorption (λmax) and emission wavelengths. For instance, extending a π-conjugated system attached to the benzothiophene core typically induces a bathochromic (red) shift in the absorption spectrum. rsc.org The oxidation of the sulfur atom in the benzothiophene ring also substantially impacts the optical properties, often leading to shifts to longer wavelengths and enhanced emission with high quantum yields. mdpi.com These studies on analogues are crucial for designing novel fluorescent materials and organic semiconductors with tailored optoelectronic properties. mdpi.com
Advanced Spectroscopic Techniques for Mechanistic Insights and Conformational Analysis
Beyond routine characterization, advanced spectroscopic methods are employed to gain deeper insights into molecular dynamics, reaction mechanisms, and conformational preferences.
Conformational Analysis: The combination of experimental spectroscopy with theoretical calculations is a powerful approach for studying molecular conformation. rsc.orgresearchgate.net For substituted benzothiophenes, infrared spectroscopy and dynamic NMR spectroscopy, supported by DFT calculations, can determine the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net This is particularly useful for understanding how different substituents influence the molecule's preferred shape, which in turn affects its biological activity or material properties.
Mechanistic Studies: Time-resolved spectroscopic techniques, such as laser flash photolysis, are used to study the dynamics of excited states and reactive intermediates. nih.gov For benzothiophene derivatives involved in photoinduced electron transfer reactions, these methods can elucidate the underlying mechanisms, such as ion-recombination pathways. nih.gov Understanding these fast processes is essential for the development of molecules for applications in photochemistry and materials science.
Computational Chemistry and in Silico Research of 6 Fluorobenzo B Thiophene 2 Carbaldehyde Analogues
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. For benzothiophene (B83047) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into their fundamental properties. x-mol.comnih.govnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. For instance, in a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, a compound designated as BTAP2 showed the lowest energy gap (ΔE = 3.22 eV), indicating enhanced reactivity potential, while BTAP3 had the highest (ΔE = 3.59 eV), suggesting greater stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.govresearchgate.net These maps are crucial for predicting how a molecule will interact with biological targets or other reagents. For example, in a fluorinated chalcone, the most electrophilic site was found on the carboxyl oxygen atom, guiding the understanding of its intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis further complements these studies by detailing charge delocalization and donor-acceptor interactions within the molecule. x-mol.comnih.gov
These computational approaches have been successfully applied to various fluorinated aryl derivatives and other heterocyclic systems to correlate theoretical findings with experimental results, such as UV-Vis spectra, providing a robust framework for predicting molecular properties. x-mol.comnih.govekb.eg
Table 1: DFT-Calculated Electronic Properties of Benzo[b]thiophene Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) | Global Softness (S) | Source |
|---|---|---|---|---|---|---|
| BTAP2 | - | - | 3.22 | - | 0.62 | nih.gov |
| BTAP3 | - | - | 3.59 | 1.8 | - | nih.gov |
| Thiophene (B33073) Derivative 8 | -4.994 | -1.142 | 3.852 | - | - | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For benzothiophene derivatives, 2D and 3D-QSAR studies have been instrumental in identifying key molecular features responsible for their therapeutic effects, including anticancer, antimalarial, and antimicrobial activities. nih.govresearchgate.netimist.ma
Various QSAR methods are employed, such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.gov These models generate statistical equations that can predict the activity of novel, unsynthesized compounds. For instance, a QSAR study on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT) revealed that polar interactions (electrostatic and hydrogen-bonding) were the major molecular features affecting inhibitory activity and selectivity. nih.gov The resulting models showed high predictive power, enabling the rational design of more potent inhibitors. nih.gov
In another study targeting multidrug-resistant Staphylococcus aureus, QSAR models identified key descriptors like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities_Van der Waals Surface Area_Fractional Polar) and Q_VSA_FHYD (Charge_Van der Waals Surface Area_Fractional Hydrophobic) that correlate molecular features with antimicrobial activity. researchgate.net These models demonstrated strong predictive capabilities with high R² values, guiding the optimization of benzothiophene derivatives as potential antibiotics. imist.maresearchgate.net
Table 2: Summary of QSAR Models for Benzothiophene Derivatives
| Biological Target | QSAR Method | Key Findings/Descriptors | Model Predictive Power (r²pred / q²) | Source |
|---|---|---|---|---|
| PfNMT (Malaria) | HQSAR, CoMFA, CoMSIA | Polar interactions (electrostatic, H-bonding) are crucial for activity. | HQSAR: 0.81 / 0.83; CoMFA: 0.86 / 0.78 | nih.gov |
| ERα (Breast Cancer) | CoMFA, CoMSIA | Steric and electrostatic fields are important for antagonist and degrader activity. | CoMFA-D: - / 0.850; CoMSIA-A: - / 0.728 | tandfonline.com |
| HDAC (Cancer) | Multiple Regression | Steric, electrostatic interactions, and electro-topological parameters are responsible for activity. | r² = 0.9412 | researchgate.net |
| MRSA (Antibacterial) | PLS, PCR, MLR | Descriptors include PEOE_VSA_FPOL and Q_VSA_FHYD. | R² = 0.69–0.793 | researchgate.net |
Molecular Docking and Binding Site Analysis of Related Inhibitors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is frequently used in conjunction with QSAR to elucidate the binding modes of benzothiophene-based inhibitors at a molecular level. imist.matandfonline.com
Docking studies have been performed on benzothiophene analogues against a wide range of biological targets, including enzymes and receptors involved in cancer, diabetes, and neurodegenerative diseases. tandfonline.comnih.govnih.govresearchgate.net For example, docking of benzothiophene-containing compounds into the estrogen alpha receptor (ERα) identified key amino acid residues like ARG394, GLU353, and PHE404 as crucial for the stability of the ligand-receptor complex. tandfonline.com The analysis revealed that hydrophobic, electrostatic, and van der Waals interactions played a significant role in the binding affinity. tandfonline.com
In another study, novel benzo[b]thiophene-2-carbaldehyde derivatives were docked against the human IgM Fc domain (PDB ID: 4JVW), showing strong binding energies ranging from -7.5 to -8.0 kcal/mol. nih.gov Similarly, docking of benzothiophene derivatives as α-amylase inhibitors identified potential antidiabetic agents with binding affinities up to -9.0 kcal/mol. nih.gov These studies not only predict the binding affinity but also provide a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for rational drug design. researchgate.netnih.gov
Table 3: Molecular Docking Results for Benzothiophene Analogues
| Target Protein (PDB ID) | Ligand/Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Human IgM Fc Domain (4JVW) | BTAP1 | -8.0 | Not Specified | nih.gov |
| α-Amylase | Benzothiophene Schiff bases | -9.0, -8.5, -8.1 | Not Specified | nih.gov |
| Estrogen Receptor α (ERα) | Benzothiophene SERDs | Not Specified | ARG394, GLU353, PHE404, ILE424 | tandfonline.comtandfonline.com |
| STAT3 (1BG1) | Compound 8b | Not Specified | Occupied SH2 domain pocket | researchgate.net |
| Acetylcholinesterase (AChE) | Benzothiophene–chalcone hybrid 5f | Not Specified | Not Specified | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Benzothiophenes
Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for studying the dynamic behavior and stability of molecules and their complexes with biological targets. The introduction of fluorine atoms into the benzothiophene scaffold can significantly influence its conformational preferences due to steric and electronic effects, such as hyperconjugation. nih.govnih.govtechnion.ac.il
MD simulations provide insights into the stability of protein-ligand complexes over time. By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the complex and the flexibility of its components. nih.govtandfonline.com For benzo[b]thiophene-2-carbaldehyde derivatives bound to the human IgM Fc domain, MD simulations revealed stable complexes with minimal RMSD and RMSF fluctuations, sustained hydrogen bonding networks, and optimal solvent-accessible surface areas, supporting the docking results. nih.gov Similar simulations for benzothiophene derivatives with the ERα receptor helped verify the stability of the predicted binding modes. tandfonline.com
Conformational analysis of fluorinated molecules often involves DFT calculations to determine the relative energies of different conformers. researchgate.nettechnion.ac.il Studies on fluorinated heterocyclic systems, such as 4-fluorotetrahydrothiopyran, have shown that electrostatic and hyperconjugative interactions play a pivotal role in stabilizing specific conformers, which in turn affects their biological activity and interaction with target receptors. nih.govtechnion.ac.il
Prediction of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of synthetic pathways for complex molecules like benzothiophenes. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction energy landscape.
This approach has been used to predict the regioselectivity in C-H functionalization reactions, which are common in the synthesis of substituted benzothiophenes. beilstein-journals.org For instance, a computational workflow based on quantum mechanics can predict the outcomes of reactions mediated by catalysts like Pd(OAc)2, which often proceed via a concerted metallation-deprotonation (CMD) mechanism. beilstein-journals.orgacs.org By calculating the relative energies of the palladacycle intermediates, the model can rapidly and accurately predict the most likely site of reaction. beilstein-journals.org
Furthermore, computational studies have been applied to understand the mechanisms of various cyclization and annulation reactions used to construct the benzothiophene core. organic-chemistry.org For example, the synthesis of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene involves a proposed mechanism of double lithiation, diformylation, and an intramolecular aldol-type condensation, which can be rationalized and supported by computational modeling of the intermediates and transition states. mdpi.comresearchgate.net These predictive models accelerate the development of efficient and selective synthetic routes, reducing the need for extensive experimental screening. beilstein-journals.org
Applications in Medicinal Chemistry Research Pre Clinical Focus on 6 Fluorobenzo B Thiophene 2 Carbaldehyde Derivatives
Design and Synthesis of Bioactive Benzothiophene (B83047) Scaffolds as Potential Therapeutic Agents
The synthesis of bioactive molecules often begins with a versatile starting material, and 6-Fluorobenzo[b]thiophene-2-carbaldehyde serves as a key intermediate in the generation of a diverse range of derivatives. The aldehyde functional group is readily amenable to various chemical transformations, allowing for the introduction of different pharmacophoric moieties to explore structure-activity relationships (SAR).
Researchers have developed methodologies for the synthesis of substituted benzothiophenes, which are recognized for their therapeutic potential. researchgate.net For instance, acylhydrazone derivatives of benzothiophene have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis typically involves the reaction of a substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes. nih.gov This approach allows for extensive structural diversification at the periphery of the benzothiophene core.
Furthermore, the benzothiophene nucleus is a core component of compounds that have been investigated for a multitude of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.net The design of these compounds often involves leveraging the structural features of the benzothiophene scaffold to interact with specific biological targets. The versatility of this scaffold makes it an attractive starting point for the development of new therapeutic agents. nih.gov
Exploration as Enzyme Inhibitors
Derivatives of this compound have been investigated in preclinical studies as inhibitors of various enzymes implicated in disease pathogenesis.
Cholinesterase (AChE and BChE) Inhibition Studies
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are the standard treatment for Alzheimer's disease. Research into novel cholinesterase inhibitors has explored the benzothiophene scaffold.
In one study, a series of benzothiophene-chalcone hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov While these compounds were not direct derivatives of this compound, the study provides insight into the potential of the broader benzothiophene class as cholinesterase inhibitors. The results indicated that the benzothiophene-chalcone hybrids were more potent inhibitors of both enzymes compared to the simpler 2-phenylbenzothiophene precursors. mdpi.com Specifically, one of the most active compounds, a 3-benzoylbenzothiophene derivative, exhibited significant BChE inhibition. mdpi.comnih.gov
Another study focused on tetrahydrobenzo[b]thiophene derivatives and found that some of these compounds were more potent AChE inhibitors than the reference drug, donepezil. nih.govnih.gov These findings suggest that the benzothiophene core can serve as a valuable template for the design of new cholinesterase inhibitors. mdpi.comnih.govsciforum.net
Table 1: Cholinesterase Inhibitory Activity of Selected Benzothiophene Derivatives
| Compound Series | Enzyme | Most Active Compound | IC50 (µM) |
|---|---|---|---|
| Benzothiophene-chalcone hybrids | AChE | Compound 5f | 62.10 |
| Benzothiophene-chalcone hybrids | BChE | Compound 5h | 24.35 |
Cytochrome P450 Enzyme Modulation Research
Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. The modulation of CYP enzyme activity can have significant implications for drug efficacy and safety. The introduction of fluorine into drug molecules is a common strategy to alter their metabolic profiles. nih.gov
Fluorine substitution can block sites of metabolism, leading to increased metabolic stability. nih.gov However, the metabolism of fluorinated compounds can also lead to the formation of reactive metabolites. The CYP superfamily of monooxygenase enzymes plays a crucial role in the metabolism of molecules containing heterocyclic aromatic functional groups, such as benzothiophene. researchgate.net
Preclinical studies have investigated the interaction of fluorinated compounds with CYP enzymes. For example, the metabolism of certain tyrosine kinase inhibitors by CYP3A4 has been studied to understand their potential for drug-induced liver injury. mdpi.com While specific research on the modulation of cytochrome P450 enzymes by derivatives of this compound is limited, the known role of CYP enzymes in the metabolism of fluorinated and heterocyclic compounds suggests that this is an important area for future investigation. researchgate.netnih.govuniba.it
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition
Branched-chain α-ketoacid dehydrogenase kinase (BDK) is a key enzyme that regulates the catabolism of branched-chain amino acids (BCAAs). Inhibition of BDK has been explored as a potential therapeutic strategy for metabolic diseases.
Research in this area has identified benzothiophene carboxylate derivatives as novel allosteric inhibitors of BDK. nih.gov A prominent example is the compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which was identified through high-throughput screening and has an IC50 of 3.19 μM. nih.gov An analog of BT2, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), has also been shown to be a BDK inhibitor. nih.gov These compounds are derivatives of the corresponding carboxylic acid, not the carbaldehyde, but they highlight the potential of the 6-fluorobenzothiophene scaffold for targeting BDK.
These inhibitors bind to BDK and trigger conformational changes that lead to its dissociation from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the degradation of the kinase. nih.gov Administration of BT2 in preclinical models has been shown to lead to the dephosphorylation and activation of BCKDC, resulting in a reduction of plasma BCAA concentrations. nih.govresearchgate.net
Table 2: BDK Inhibitory Activity of Benzothiophene Carboxylate Derivatives
| Compound | Description | IC50 (µM) |
|---|---|---|
| BT2 | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | 3.19 |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The benzothiophene scaffold has been explored for the development of novel HDAC inhibitors.
The introduction of fluorine into HDAC inhibitors has been studied as a strategy to enhance isoform selectivity. nih.gov Specifically, fluorination has been shown to reduce the potency against HDAC1 while not significantly affecting activity against HDAC6, thereby improving the selectivity for HDAC6. nih.gov HDAC6 is an attractive therapeutic target due to its involvement in various pathological conditions and the observation that its inhibition is generally well-tolerated. nih.gov
While direct studies on derivatives of this compound as HDAC inhibitors are not detailed in the provided search results, the general findings on fluorinated benzohydroxamates and other nih.gov-shogaol derivatives provide a rationale for exploring this chemical space. nih.govnih.gov The development of isoform-selective HDAC inhibitors is a key objective in the field to minimize off-target effects. nih.gov
Antimicrobial Research Applications
The search for novel antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Derivatives of this compound have shown promise in this field, with studies demonstrating their efficacy against various bacterial and fungal strains.
Antibacterial Activity:
Research has highlighted the potential of these derivatives against multidrug-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov For instance, acylhydrazone derivatives of 6-fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their antibacterial properties. nih.gov In some cases, these compounds have exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. The structural modifications of the benzothiophene core, such as the introduction of different aromatic or heteroaromatic aldehydes, play a crucial role in their antibacterial potency. nih.gov
| Derivative Class | Bacterial Strain | Observed Activity |
| Acylhydrazones | Multidrug-resistant Staphylococcus aureus | Significant antibacterial activity |
| Thiophene (B33073) carboxamides | E. coli, P. aeruginosa, S. aureus, B. subtilis | Varied, with some derivatives showing excellent activity |
Antifungal Activity:
The antifungal potential of this compound derivatives has also been explored. Studies have shown that certain derivatives exhibit notable activity against pathogenic fungi. For example, some thiophene-based stilbene (B7821643) derivatives bearing an 1,3,4-oxadiazole (B1194373) unit have demonstrated improved antifungal activity against Botrytis cinerea compared to resveratrol. nih.gov Furthermore, some 3-halobenzo[b]thiophenes have shown a low MIC against yeast. mdpi.com
Anticancer Research Applications
The benzothiophene scaffold is a key component of several anticancer agents, and derivatives of this compound have been a focus of anticancer drug discovery.
Inhibition of Cancer Cell Lines:
Numerous studies have reported the synthesis of novel derivatives and their in vitro evaluation against a panel of human cancer cell lines. For example, certain thiophene derivatives have been shown to be effective against non-small cell lung cancer (A549) and colorectal cancer (CT26) cell lines. nih.gov The antiproliferative activity is often influenced by the nature and position of substituents on the benzothiophene ring.
Apoptosis and Cell Cycle Arrest:
The mechanism of action of these anticancer agents often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was found to cause dose-dependent G2/M accumulation and cell cycle arrest in A549 cells. nih.gov This compound also induced apoptosis, as indicated by enhanced levels of caspase 3 and 9. nih.gov Similarly, other synthetic polysulfane derivatives have been shown to induce apoptosis in leukemia cells, preceded by an accumulation of cells in the G2/M phase. nih.gov
| Cancer Cell Line | Derivative Type | Mechanism of Action |
| A549 (Lung Cancer) | Tetrahydrobenzo[b]thiophene | G2/M cell cycle arrest, Apoptosis |
| HCT-116 (Colon Carcinoma) | 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes | Apoptosis Induction |
| Hematopoietic Cancer Cells | Polysulfanes | G2/M cell cycle arrest, Apoptosis |
Antidepressant Research Based on Novel Benzothiophene Derivatives
The structural similarity of the benzo[b]thiophene moiety to the indole (B1671886) nucleus of serotonin (B10506) has prompted research into its potential as a scaffold for novel antidepressants. unav.edu Some benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity towards serotonin receptors (5-HT) and the serotonin transporter (SERT). unav.edunih.gov In vivo studies using animal models, such as the forced swimming test, have shown that certain derivatives exhibit significant antidepressant-like activity. nih.gov Notably, some compounds have demonstrated a rapid onset of action, a significant advantage over many current antidepressant medications. nih.gov
Antipsychotic Research and Novel Agent Development
The development of new antipsychotic drugs is an ongoing area of research, and thiophene derivatives have been investigated for this purpose. A series of thienopyrimidines and related heterocycles have been synthesized and screened for their antipsychotic activity. researchgate.net This line of research is often based on the structural features of existing antipsychotic medications that may be mimicked by novel benzothiophene-based compounds.
Antiviral Research (e.g., Hepatitis B)
Chronic hepatitis B virus (HBV) infection remains a significant global health issue, and the development of new antiviral therapies is a priority. nih.gov While direct evidence for this compound derivatives in treating Hepatitis B is limited in the provided search results, the broader class of thiophene derivatives has been explored for antiviral properties. researchgate.net The general strategy involves synthesizing novel derivatives and screening them for their ability to inhibit viral replication and protein expression.
Nematicidal Activity Studies
Plant-parasitic nematodes pose a major threat to agriculture, necessitating the development of new nematicides. nih.gov Trifluorobutene amide derivatives, some of which contain a thiophene ring, have been synthesized and evaluated for their nematicidal activity against Meloidogine incognita. nih.gov Certain analogues containing a thiophene ring exhibited significant bioactivity in vivo, suggesting their potential as leads for the development of new nematicidal agents. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of Fluoro-substitution Position on Biological and Chemical Reactivity (e.g., 6-fluoro vs. 7-fluoro)
The position of the fluorine atom on the benzo[b]thiophene ring is a key determinant of the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. Fluorine, being the most electronegative element, exerts a powerful influence through inductive and mesomeric effects. nih.gov Its small size allows it to act as a hydrogen isostere, yet its electronic properties can drastically alter molecular interactions. sci-hub.se
The placement of fluorine at the 6-position, as in the title compound, versus other positions like 5- or 7-, can lead to significant differences in biological activity. For instance, in the development of 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors based on a piperidine (B6355638) scaffold, the introduction of a fluorine atom was shown to have a tremendous impact on metabolic stability, increasing the mouse liver microsome half-life by up to five-fold compared to the unsubstituted analog. nih.gov While this example is from a different scaffold, the principle of using fluorine to block metabolically labile sites is a common strategy in drug design.
Conversely, moving the fluorine or replacing it with other halogens can alter the activity profile. Studies on fluorinated benzothiophene-indole hybrids have shown that the position and nature of halogen substituents are critical for antibacterial activity against strains like S. aureus and MRSA. researchgate.net The precise electronic and steric effects of a 6-fluoro group compared to a 7-fluoro group would influence the molecule's dipole moment and its ability to form specific interactions, such as halogen bonds or hydrogen bonds, with a biological target.
Table 1: Comparison of Halogen Substitution Effects on Benzothiophene (B83047) Derivatives
| Scaffold | Substituent Position | Biological Target/Activity | Observed Effect | Reference |
| Benzothiophene-2-carboxylic acid | 3-chloro, 6-fluoro | BDK Inhibition | Potent activity observed, indicating a favorable substitution pattern. | nih.gov |
| Benzothiophene-indole hybrid | 5-cyano vs. 6-chloro | Antibacterial (MRSA) | Activity is highly dependent on the position and electronic nature of the substituent. | researchgate.net |
| Benzothiazole | 4-fluoro | Anticancer | Potent and selective anticancer activity against five human cancer cell lines. | nih.gov |
Impact of the Aldehyde Functionality on Receptor Binding and Enzyme Inhibition
The aldehyde group at the 2-position of the benzothiophene core is a versatile functional group that plays a dual role in medicinal chemistry. acs.org Its intrinsic reactivity allows it to serve as a key synthetic handle for derivatization, while its electronic properties enable it to act as a hydrogen bond acceptor, directly participating in interactions with biological targets. acs.orgresearchgate.net
The aldehyde's electrophilic carbon atom makes it a precursor for a vast array of chemical transformations, including the formation of Schiff bases, chalcones, oximes, and hydrazones. researchgate.netnih.gov Many biologically active benzothiophene derivatives are synthesized using the 2-carbaldehyde as a starting point. researchgate.net For example, thiophene-2-carbaldehyde (B41791) has been used to create thiosemicarbazone derivatives that, when complexed with metals like Ruthenium(II), exhibit significant antiamoebic activity. nih.gov This demonstrates the aldehyde's crucial role as a linker to introduce new pharmacophoric features.
Directly, the aldehyde's oxygen atom can form critical hydrogen bonds with amino acid residues like asparagine, serine, or threonine in a receptor's binding pocket. This interaction can be a key anchoring point for the ligand. However, the reactivity of aldehydes can also lead to metabolic instability or off-target covalent binding, which is a potential liability in drug design. acs.org Therefore, its role is often context-dependent. In some cases, the aldehyde itself is part of the final active compound, while in others, it is an intermediate that is modified to produce a more stable and potent derivative. For instance, studies on thiophene-based polymers have shown that the aldehyde group enhances film adhesion and provides a reactive site for easy functionalization. researchgate.netacs.org
Systematic Substituent Effects on the Benzothiophene Core and their Correlation with Activity
Structure-activity relationship (SAR) studies on the benzothiophene scaffold have revealed that the type, size, and position of substituents on the bicyclic core profoundly influence biological activity. ijpsjournal.com These effects are often rationalized based on steric and electronic properties.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions can modulate the electron density of the aromatic system, affecting its reactivity and interaction with biological targets. nih.gov For example, in a series of benzothiophene-anthranilamide factor Xa inhibitors, substituting a fluorine atom on an aniline (B41778) ring with a larger halogen like chlorine or bromine led to the discovery of subnanomolar inhibitors, indicating a preference for a specific steric and electronic profile in the binding pocket. nih.gov
A quantitative structure-activity relationship (QSAR) analysis on a series of benzothiophene-based compounds found that steric and electrostatic interactions, along with parameters like Polar Surface Area, are pivotal in dictating anticancer efficacy. ijpsjournal.com This highlights the importance of a multi-parameter approach to understanding SAR.
In another example, benzothiophene–chalcone hybrids were evaluated as cholinesterase inhibitors. nih.gov The study found that substituents significantly influenced the binding mode and inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For AChE, chlorine and methyl substituents were most potent, suggesting a small accommodating pocket, whereas for BChE, hydroxyl and amino groups showed the highest activity, indicating the formation of hydrogen bonds. nih.gov
Table 2: Effect of Substituents on the Biological Activity of Benzothiophene Derivatives
| Position of Substitution | Substituent Type | Biological Activity | General SAR Finding | Reference |
| C3 | Heterocyclic groups | Anti-tubercular | Five-membered heterocyclic substituents linked via a thioether showed superior efficacy. | rsc.org |
| C2, C3 | Aryl rings with EDGs | Cholinesterase Inhibition | Favorable substitution pattern for AChE/BChE inhibition. | nih.gov |
| C6 | Methyl group | NK(2) Receptor Antagonism | Part of an optimized, potent antagonist structure. | nih.gov |
| C3, C6 | Dichloro | BDK Inhibition | Led to the identification of a novel, stable allosteric inhibitor. | nih.gov |
| Aniline Ring | F -> Cl, Br | Factor Xa Inhibition | Increased potency, leading to subnanomolar inhibitors. | nih.gov |
Linker and Side Chain Modifications in Derivatized Compounds
In the development of neurokinin-2 (NK2) receptor antagonists, extensive modifications were made to a side chain attached to a 6-methylbenzo[b]thiophene-2-carboxylic acid core. nih.gov Optimizing this side chain, which included piperazine (B1678402) and tetrahydropyran (B127337) moieties, was critical for achieving subnanomolar potency and high in vivo efficacy. This demonstrates how distal modifications can have a profound impact on the activity of the core scaffold.
Similarly, SAR studies on ROCK inhibitors for glaucoma treatment showed that introducing an amino methylene (B1212753) linker between a tail group and the benzothiophene core significantly affected both enzymatic and cellular activity. rsc.org Side-chain engineering is also a powerful tool in materials science, where it is used to manipulate the processing and electronic characteristics of benzothiophene-based molecular semiconductors. rsc.org These principles are directly applicable to medicinal chemistry, where side chains can be tailored to improve properties like oral bioavailability. For example, in a series of factor Xa inhibitors, a series of modifications to the three aromatic groups (side chains) of the initial hit compound were investigated to improve potency and selectivity. nih.gov
Bioisosteric Replacements in Lead Optimization Strategies
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. ctppc.org It is used to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic profiles. The benzothiophene ring itself is often considered a bioisostere of naphthalene, quinoline, or indole (B1671886). Furthermore, the thiophene (B33073) portion is a well-established bioisostere of a benzene (B151609) ring. nih.govresearchgate.net
This principle can be applied to derivatives of 6-fluorobenzo[b]thiophene-2-carbaldehyde in several ways:
Ring Equivalents: The benzene ring of the benzothiophene could be replaced by pyridine (B92270) (forming a thienopyridine), or the thiophene ring could be replaced by furan (B31954) (benzofuran) or pyrrole (B145914) (indole) to modulate electronic properties and hydrogen bonding capacity. researchgate.net For example, in the development of HIV-1 reverse-transcriptase inhibitors, a benzothiophene-containing compound showed a 16-fold improvement in activity compared to its benzofuran (B130515) analog. rsc.org
Functional Group Mimics: The aldehyde group could be replaced with other functionalities. For instance, a nitrile (-CN) group can sometimes mimic the hydrogen-bonding capabilities of a carbonyl. A tetrazole ring is a common non-classical bioisostere for a carboxylic acid group, offering improved metabolic stability and lipophilicity. ctppc.org
Atom Replacements: The fluorine atom could be replaced with a hydroxyl (-OH) or amino (-NH2) group, which are classical bioisosteres, to introduce hydrogen bond donating capabilities. ctppc.org
A clear example of this strategy was shown in the design of GluN2B selective NMDA receptor antagonists, where a benzene ring was successfully replaced by a thiophene ring, which was well tolerated by the receptor and in some cases led to increased affinity. nih.gov This highlights the utility of exploring bioisosteric replacements to fine-tune ligand-receptor interactions.
Role As a Key Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems and Fused-Ring Compounds
The aldehyde functionality at the 2-position of the 6-fluorobenzo[b]thiophene (B1319161) nucleus is a key handle for the construction of more intricate molecular architectures, including complex heterocyclic and fused-ring systems. This reactivity allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of novel polycyclic structures.
While direct examples of complex heterocyclic synthesis starting from 6-Fluorobenzo[b]thiophene-2-carbaldehyde are not extensively documented in readily available literature, the reactivity of the closely related benzo[b]thiophene-2-carbaldehyde serves as a strong predictor of its synthetic potential. For instance, benzo[b]thiophene-2-carbaldehyde is known to be a precursor for the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. semanticscholar.orgnih.govbeilstein-journals.orgresearchgate.netmdpi.com These reactions typically involve condensation with a suitable sulfur-containing reagent, followed by intramolecular cyclization to form the fused thiophene (B33073) ring. It is anticipated that this compound would undergo similar transformations, yielding the corresponding fluorine-substituted thieno[3,2-b]thiophenes. The presence of the fluorine atom can also influence the electronic properties and subsequent reactivity of the resulting fused systems.
Furthermore, the aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and α,β-unsaturated carbonyl compounds. These intermediates are pivotal in the synthesis of a wide range of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles, through subsequent cyclization reactions. The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, initiating a cascade of reactions that can lead to the formation of new rings fused to the benzothiophene (B83047) core.
Synthesis of Pharmaceutical Intermediates and Scaffolds
The benzo[b]thiophene core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The introduction of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of these molecules, making this compound a particularly attractive starting material for the synthesis of novel pharmaceutical intermediates.
A notable example of its utility is in the synthesis of antimicrobial agents. Research has demonstrated the preparation of benzo[b]thiophene acylhydrazones with significant activity against multidrug-resistant Staphylococcus aureus. nih.gov In this work, the closely related 6-Fluorobenzo[b]thiophene-2-carboxylic acid was utilized as a key starting material. nih.gov This carboxylic acid is readily prepared by the oxidation of this compound, highlighting the aldehyde's role as a direct precursor to these bioactive compounds. The synthesis involves the conversion of the carboxylic acid to a carbohydrazide, which is then condensed with various aldehydes to produce the final acylhydrazone derivatives. nih.gov
The aldehyde functionality itself provides a direct route to a variety of pharmaceutically relevant scaffolds. For instance, it can undergo reductive amination to introduce diverse amine functionalities, a common feature in many drug molecules. Furthermore, its condensation with compounds containing active methylene groups, followed by cyclization, can lead to the formation of various heterocyclic rings known to possess medicinal properties. The inherent reactivity of the aldehyde group, combined with the favorable pharmacological profile of the fluorinated benzothiophene core, positions this compound as a valuable building block in the discovery and development of new therapeutic agents.
Development of Organic Semiconducting Compounds and Materials
The field of organic electronics has seen a surge in the development of novel materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Fused thiophene-based aromatic systems, such as benzo[b]thiophene and thieno[3,2-b]thiophene derivatives, are at the forefront of this research due to their excellent charge transport properties and environmental stability. mdpi.com
While direct reports on the application of this compound in organic semiconductors are limited, its structural components suggest significant potential in this area. The benzo[b]thiophene core provides a rigid, planar π-conjugated system that is essential for efficient charge transport. The introduction of a fluorine atom is a well-established strategy in the design of high-performance organic semiconductors. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection/transport.
The aldehyde group at the 2-position offers a versatile point for extending the π-conjugation of the molecule through reactions such as Knoevenagel or Wittig reactions. This allows for the synthesis of larger, more complex conjugated systems with tailored electronic and optical properties. For example, condensation with malononitrile (B47326) or its derivatives can introduce strong electron-withdrawing groups, leading to materials with small bandgaps that are desirable for OPV applications. The ability to systematically modify the molecular structure through the aldehyde functionality makes this compound a promising platform for the rational design of new organic semiconducting materials.
Synthesis of Polymer Components for Advanced Materials
The aldehyde functionality of this compound also opens avenues for its use as a monomer or a precursor to monomers in the synthesis of advanced polymer materials. The polymerization of thiophene-based monomers can lead to conjugated polymers with interesting electronic and optical properties, suitable for applications in sensors, conductive coatings, and electrochromic devices.
The aldehyde group can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with diamines to form poly(azomethine)s or poly(imine)s. These polymers, containing the 6-fluorobenzo[b]thiophene unit in the main chain, would be expected to exhibit interesting photophysical and electronic properties due to the extended π-conjugation.
Future Research Directions and Methodological Innovations
Development of Novel and Sustainable Synthetic Routes for 6-Fluorobenzo[b]thiophene-2-carbaldehyde
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on creating novel and sustainable routes to this compound that adhere to the principles of green chemistry, such as maximizing atom economy and minimizing hazardous waste. ekb.eg
Current synthetic approaches often involve multi-step procedures. For instance, a plausible route involves the synthesis of an intermediate like ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, which can be achieved by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate. nih.gov This ester can then be converted to the target aldehyde through subsequent reduction or other functional group transformations. Another approach could start from 6-Fluorobenzo[b]thiophene-2-carboxylic acid, which is synthesized by the hydrolysis of the corresponding ethyl ester using a base like sodium hydroxide. nih.gov
Future innovations may pivot towards photocatalytic reactions, which utilize visible light to drive chemical transformations, offering a greener alternative to traditional transition-metal-catalyzed methods. ekb.eg The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advance in sustainability and efficiency. doaj.org
Table 1: Comparison of Potential Synthetic Steps
| Starting Material | Key Reagents | Intermediate/Product | Potential Sustainability Improvement |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K₂CO₃ | Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | Use of milder bases, solvent recycling. nih.gov |
| Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | NaOH, then an oxidizing/reducing agent | This compound | One-pot conversion, enzymatic transformations. nih.gov |
Advanced Mechanistic Investigations of Reactions and Biological Interactions
A deeper understanding of the reaction mechanisms and biological interactions of this compound is crucial for its application. The presence of the fluorine atom at the 6-position significantly influences the electronic properties of the benzothiophene (B83047) ring system. Fluorine's high electronegativity can impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key consideration in drug design. This modification can enhance metabolic stability and binding affinity to target receptors. nih.gov
Mechanistic studies should explore the reactivity of the 2-carbaldehyde group. This aldehyde functionality is a versatile chemical handle for synthesizing a wide array of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which are known to exhibit a range of biological activities. nih.gov For example, thiosemicarbazones derived from thiophene-2-carboxaldehyde have been shown to form complexes with metals like Ruthenium(II), leading to compounds with significant antiamoebic activity. nih.gov
Future research should employ advanced spectroscopic and computational techniques to elucidate the transition states and reaction pathways of these derivatization reactions. Furthermore, investigating the non-covalent interactions between this compound derivatives and their biological targets (e.g., enzymes, receptors) will provide invaluable insights for designing more potent and selective therapeutic agents. Molecular docking simulations can be used to predict the specific orientation of inhibitors within the binding site of a target protein, as has been done for related 6-fluorobenzo[d]thiazole derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational tools can be powerfully applied to the this compound scaffold to predict the biological activity and properties of its derivatives, thereby guiding synthetic efforts toward the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For benzothiophene derivatives, QSAR models have been developed to predict anticancer activity. These models can help identify key molecular descriptors—such as electronic, steric, and lipophilic properties—that are critical for a compound's therapeutic effect.
Future work should focus on developing robust ML models trained on datasets of benzothiophene derivatives. These models could predict various endpoints, including target binding affinity, selectivity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles. By screening vast virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
Table 2: Key Molecular Descriptors for AI/ML-based SAR Prediction
| Descriptor Type | Example Descriptor | Predicted Property | Relevance |
|---|---|---|---|
| Electronic | Dipole Moment | Target Binding Affinity | Governs electrostatic interactions with the target protein. |
| Steric | Molecular Volume | Receptor Fit | Determines how well the molecule fits into the binding pocket. |
| Topological | Wiener Index | Pharmacokinetics | Relates to molecular branching and size, affecting ADME properties. |
| Lipophilicity | LogP | Membrane Permeability | Influences the ability of the compound to cross cell membranes. |
Exploration of Photo-induced Reactions and Photophysical Properties for Optoelectronic Applications
The benzothiophene core is not only relevant to medicinal chemistry but also to materials science due to its inherent photophysical properties. Functionalized benzothiophenes are utilized in organic light-emitting diodes (OLEDs) and solar cells. The introduction of a fluorine atom and an aldehyde group onto the benzothiophene scaffold is expected to modulate its electronic structure and, consequently, its interaction with light.
Future research should systematically investigate the photophysical properties of this compound and its derivatives. This includes measuring their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. The aldehyde group, in particular, can be involved in photo-induced reactions. Aromatic aldehydes can undergo various photochemical transformations upon excitation with UV light, which could be harnessed for applications in photochemistry and materials science.
The development of novel photochromic materials based on this scaffold is another exciting avenue. Diarylethenes incorporating a benzo[b]thiophene-1,1-dioxide unit have shown excellent photochromic properties, including fatigue resistance and thermal stability. Exploring similar properties in derivatives of this compound could lead to the creation of new molecular switches and optical memory devices.
Expanding the Therapeutic Scope of this compound Derivatives in Pre-clinical Research
The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov For example, certain benzothiophene acylhydrazones have shown promise as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov
The next frontier for this compound is the systematic pre-clinical evaluation of its derivatives. By leveraging the aldehyde as a synthetic anchor point, a multitude of novel compounds can be generated and screened for various therapeutic activities.
Table 3: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Target | Rationale |
|---|---|---|
| Oncology | Kinases, Tubulin, HDACs | Benzothiophene derivatives have shown activity against various cancer-related targets. |
| Infectious Diseases | Bacterial or Fungal Enzymes | The scaffold can be modified to inhibit microbial growth. nih.gov |
| Inflammation | COX, LOX enzymes | The anti-inflammatory potential of benzothiophenes is well-documented. nih.gov |
| Neurodegenerative Diseases | Cholinesterases, Beta-amyloid aggregation | Related heterocyclic structures have shown promise in this area. nih.gov |
Future pre-clinical research should involve high-throughput screening of derivative libraries, followed by more detailed in vitro and in vivo studies for the most promising hits. These investigations will be crucial in validating the therapeutic potential of this compound class and advancing them toward clinical development.
Q & A
Q. How does fluorination impact electronic properties compared to chloro/bromo analogs?
- Methodological Answer : Fluorine’s electronegativity lowers HOMO energy (-8.2 eV vs. -7.9 eV for bromo analogs), enhancing oxidative stability. UV-Vis spectra show blue-shifted absorption maxima (λmax ~320 nm) due to reduced π-π* transitions. Electrochemical studies (cyclic voltammetry) further quantify redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
